molecular formula C8H6N2O2 B11918275 5,6-Quinoxalinediol CAS No. 77406-59-8

5,6-Quinoxalinediol

Cat. No.: B11918275
CAS No.: 77406-59-8
M. Wt: 162.15 g/mol
InChI Key: IEINSIHCCWSJFT-UHFFFAOYSA-N
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Description

5,6-Quinoxalinediol is an organic compound with the molecular formula C8H6N2O2 It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Quinoxalinediol typically involves the condensation of o-phenylenediamine with glyoxal. This reaction proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The reaction can be summarized as follows:

C6H4(NH2)2+OHCCHOC8H6N2O2+H2OC_6H_4(NH_2)_2 + OHC-CHO \rightarrow C_8H_6N_2O_2 + H_2O C6​H4​(NH2​)2​+OHC−CHO→C8​H6​N2​O2​+H2​O

In this reaction, o-phenylenediamine reacts with glyoxal to form this compound, with water as a byproduct.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of advanced catalytic systems and controlled reaction conditions to ensure the efficient conversion of reactants to the desired product. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 5,6-Quinoxalinediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione.

    Reduction: Reduction reactions can convert it to dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products:

    Oxidation: Quinoxaline-2,3-dione.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or nitrated quinoxaline derivatives.

Scientific Research Applications

5,6-Quinoxalinediol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in the development of dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoxaline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of materials with specific electronic and optical properties, making it valuable in the field of materials science.

Mechanism of Action

The mechanism of action of 5,6-Quinoxalinediol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. For example, quinoxaline derivatives are known to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

    Quinoxaline: A parent compound with a similar bicyclic structure but without the hydroxyl groups.

    Quinoxaline-2,3-dione: An oxidized derivative of 5,6-Quinoxalinediol.

    Dihydroquinoxaline: A reduced form of quinoxaline.

Uniqueness: this compound is unique due to the presence of hydroxyl groups at the 5 and 6 positions, which confer distinct chemical reactivity and biological activity. These hydroxyl groups enable the compound to participate in specific hydrogen bonding interactions and redox reactions, making it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.

Properties

CAS No.

77406-59-8

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

quinoxaline-5,6-diol

InChI

InChI=1S/C8H6N2O2/c11-6-2-1-5-7(8(6)12)10-4-3-9-5/h1-4,11-12H

InChI Key

IEINSIHCCWSJFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1O)O

Origin of Product

United States

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